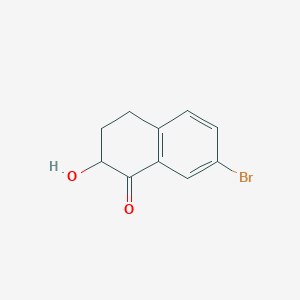
7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone typically involves the bromination of 2-hydroxy-3,4-dihydro-1(2H)-naphthalenone. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 7-bromo-2-oxo-3,4-dihydro-1(2H)-naphthalenone.
Reduction: Formation of 2-hydroxy-3,4-dihydro-1(2H)-naphthalenone.
Substitution: Formation of 7-substituted-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of naphthalenones are explored for their potential therapeutic applications. The presence of the bromine atom and hydroxyl group in this compound could enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3,4-dihydro-1(2H)-naphthalenone: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
7-Chloro-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone: Similar structure but with a chlorine atom instead of bromine, which could affect its chemical and biological properties.
7-Iodo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone: Contains an iodine atom, which may lead to different reactivity and applications.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone makes it unique compared to its analogs. Bromine atoms can influence the compound’s reactivity, making it suitable for specific chemical transformations and potentially enhancing its biological activity.
Propriétés
Formule moléculaire |
C10H9BrO2 |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
7-bromo-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-6-2-4-9(12)10(13)8(6)5-7/h1,3,5,9,12H,2,4H2 |
Clé InChI |
SZJDIARPEXUGDX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C=C2)Br)C(=O)C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


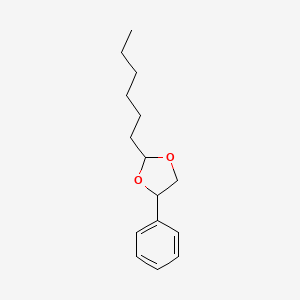


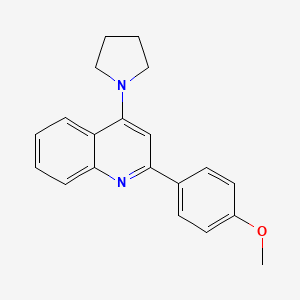
![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
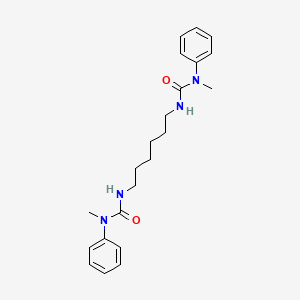
![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
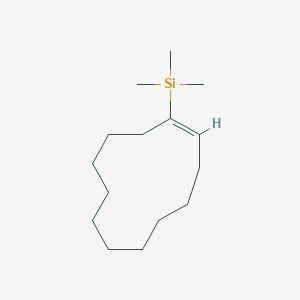


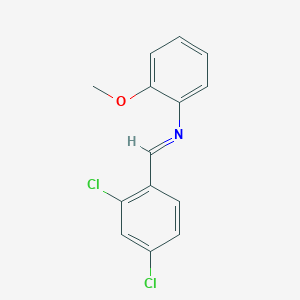
![8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B15075825.png)

![2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B15075830.png)
